[1,1'-Biphenyl]-3-amine hydrochloride
Overview
Description
[1,1’-Biphenyl]-3-amine hydrochloride: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amine group attached to the third position of the biphenyl structure, and it is commonly used in its hydrochloride salt form to enhance its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-amine hydrochloride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobiphenyl.
Reduction of Nitro Group: The nitro group in 3-nitrobiphenyl is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, resulting in the formation of 3-aminobiphenyl.
Formation of Hydrochloride Salt: The 3-aminobiphenyl is then treated with hydrochloric acid to form [1,1’-Biphenyl]-3-amine hydrochloride.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-amine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the amine group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of ortho and para-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’-Biphenyl]-3-amine hydrochloride is used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Medicine:
Antimicrobial Agents: Derivatives of [1,1’-Biphenyl]-3-amine hydrochloride have shown promise as antimicrobial agents.
Cancer Research: The compound is being investigated for its potential role in cancer treatment due to its ability to interact with specific molecular targets.
Industry:
Dye Manufacturing: It is used in the production of dyes and pigments.
Polymer Production: The compound is utilized in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The biphenyl structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-amine hydrochloride
- [1,1’-Biphenyl]-2-amine hydrochloride
- [1,1’-Biphenyl]-3,4-diamine hydrochloride
Comparison:
- Structural Differences: The position of the amine group in the biphenyl structure varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: [1,1’-Biphenyl]-3-amine hydrochloride is unique due to its specific position of the amine group, which influences its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
3-phenylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBBUJVAUTTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481005 | |
Record name | [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-55-5 | |
Record name | 2113-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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